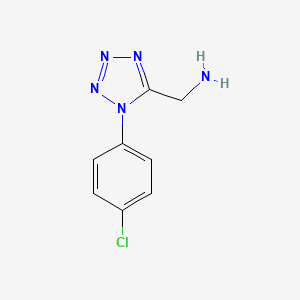

(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-chlorophenyl)tetrazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGKBCWUQUVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Substitution with 4-Chlorophenyl Group: The tetrazole ring is then substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.

Introduction of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The tetrazole ring and the 4-chlorophenyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or halogenating agents (e.g., chlorine or bromine) are commonly employed.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine exhibit significant antibacterial properties. A study synthesized novel carbamate and sulfonamide analogues from this compound and tested them against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated moderate to potent antibacterial activity, with some compounds showing efficacy comparable to standard antibiotics like ciprofloxacin .

| Compound | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| 3a | 15 | S. aureus |

| 3b | 12 | B. subtilis |

| 3c | 10 | E. coli |

| 3d | 9 | P. aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the synthesized derivatives also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The study highlighted that certain structural modifications enhanced the antifungal potency of the compounds, making them potential candidates for further development in antifungal therapies .

Anticancer Potential

Recent investigations into the anticancer applications of this compound derivatives have shown promising results. A study utilizing a one-pot six-component reaction produced hybrid compounds that were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7). The findings revealed that some derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

Cytotoxicity Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Hybrid Compound A | 25 | MCF-7 |

| Hybrid Compound B | 30 | MCF-7 |

| Hybrid Compound C | 20 | MCF-7 |

Synthetic Methodologies

The synthesis of this compound is notable for its application in developing complex organic compounds through multicomponent reactions (MCRs). These methodologies allow for the efficient formation of diverse chemical libraries with minimal steps, enhancing the efficiency of drug discovery processes. The compound serves as a versatile intermediate in synthesizing other bioactive tetrazole derivatives, which are valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and the 4-chlorophenyl group can contribute to the compound’s binding affinity and specificity, while the methanamine group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Tetrazole Derivatives

1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine Hydrochloride

This analog replaces the chlorine atom with fluorine. It is available commercially as a hydrochloride salt (CAS: 1255717-50-0) .

1-(4-Bromophenyl)-1H-tetrazol-5-yl)methanamine

The bromine atom increases molecular weight and polarizability compared to chlorine. A related compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-(4-bromophenyl)-1-(1-(tert-butyl)-1H-tetrazol-5-yl)methanamine (13e), was synthesized via a six-component Ugi-azide reaction with a 28% yield . The bromine substitution may enhance halogen bonding in receptor-ligand interactions.

1-(4-Iodophenyl)-1H-tetrazol-5-yl)methanamine

Iodine, being larger and more polarizable than chlorine, significantly alters steric and electronic properties.

Methyl-Substituted Tetrazole Derivatives

1-(4-Chlorophenyl)-5-methyl-1H-tetrazole

This derivative replaces the methanamine group with a methyl group. Synthesized in 82% yield via condensation of 4-chlorophenylamine with hydroxylamine and acyl chloride, it exhibits a melting point of 168–170°C and distinct IR peaks at 1580 cm$ ^{-1} $ (C=N) and 750 cm$ ^{-1} $ (C-Cl) . The absence of the amine group reduces hydrogen-bonding capacity, impacting solubility.

1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methanamine

The methoxy group introduces electron-donating effects, increasing the electron density of the tetrazole ring. A related compound, N-((4-chlorophenyl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)ethanamine, was synthesized with a 96% yield .

Heterocyclic Core Modifications

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Replacing the tetrazole ring with a thiazole ring alters the heterocyclic core. This compound (CAS: 690632-35-0) has a molecular weight of 261.17 and a melting point of 268°C . The thiazole’s sulfur atom may confer distinct redox properties compared to tetrazole.

1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine

The methanamine group is replaced with a furan-methylamine moiety. This analog (CAS: JODHOA) was crystallographically characterized and compared to nitro-substituted derivatives, showing differences in hydrogen-bonding networks .

Functional Group Additions

1-(1-(4-Chlorophenyl)-1H-tetrazol-5-yl)ethylidene)thiosemicarbazide (5d)

It was synthesized as a white solid (mp: 112–116°C) with $ ^1H $-NMR signals at δ 1.74 (s, 3H) and IR peaks at 3423 cm$ ^{-1} $ (N-H) .

Biological Activity

(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine, a compound featuring a tetrazole ring, has garnered attention due to its potential biological activities. Tetrazoles are known for their stability and diverse chemical properties, which contribute to various bioactivities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a tetrazole structure containing four nitrogen atoms and one carbon atom in a five-membered ring. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological interactions. Its hydrochloride form increases solubility in water, which is advantageous for biological assays.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various tetrazole compounds demonstrate activity against a range of bacteria and fungi. The specific compound this compound has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrazole Compounds

| Compound Name | Activity Type | Notable Pathogens Affected |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli |

| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]}phenyl | Antibacterial | Bacillus subtilis, Pseudomonas aeruginosa |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Antibacterial | Bacillus subtilis, Pseudomonas aeruginosa |

The disc diffusion method has been employed to assess the zones of inhibition for these compounds, revealing that this compound exhibits comparable or superior activity against certain strains compared to standard antibiotics like ampicillin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anticancer activity. Research indicates that certain tetrazole derivatives can inhibit cancer cell proliferation effectively.

Case Study: In Vitro Cancer Cell Proliferation Inhibition

A study assessed the efficacy of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 19.76 µM, demonstrating significant growth inhibition compared to untreated controls. This suggests that modifications in the tetrazole structure can enhance anticancer properties .

Table 2: IC50 Values of Tetrazole Compounds Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 19.76 |

| 5-(4-Methylphenyl)-tetrazole | HeLa | 15.00 |

| 2-(4-Chlorophenyl)-tetrazole | A549 | 25.00 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tetrazole moiety is known to participate in hydrogen bonding and coordinate with metal ions, which may play a role in its antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous tetrazole derivatives are often prepared by reacting 4-chlorophenyl precursors with nitriles or amines under acidic conditions. Post-synthesis, purity optimization involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents .

- Data Contradiction Analysis : Conflicting yields may arise from incomplete cyclization; monitoring via TLC or HPLC at intermediate steps ensures reaction completion. Adjusting stoichiometric ratios (e.g., NaN₃:CH₃CN) or reaction temperatures (80–100°C) can resolve inconsistencies .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the methanamine (-CH₂NH₂) moiety and 4-chlorophenyl substituent.

- IR Spectroscopy : Identification of NH₂ stretching (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- Advanced Tip : For crystallographic validation, single-crystal X-ray diffraction (as in pyrazole/triazole analogs) resolves bond angles and packing structures .

Advanced Research Questions

Q. How does the tetrazole ring’s electronic nature influence reactivity in cross-coupling or functionalization reactions?

- Methodology : The tetrazole’s electron-deficient nature facilitates Suzuki-Miyaura couplings. For instance, palladium-catalyzed reactions with aryl boronic acids at 80–100°C in THF/H₂O can introduce substituents. Monitor regioselectivity via LC-MS and compare with DFT-calculated electrostatic potential maps .

- Data Contradiction Analysis : Unplanned side products (e.g., ring-opened derivatives) may form under strongly basic conditions. Use milder bases (K₂CO₃ instead of NaOH) and inert atmospheres to suppress degradation .

Q. What strategies are effective for evaluating this compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

- Methodology :

- Enzyme Assays : Test α-glucosidase/lipase inhibition using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm). IC₅₀ values are calculated via nonlinear regression of dose-response curves .

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) and solvent-blank corrections .

- Advanced Tip : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., CYP450), guiding SAR studies .

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodology :

- Hydrolytic Stability : Incubate in pH 3–9 buffers at 25–50°C; analyze degradation products via HPLC-QTOF. Tetrazoles are prone to hydrolysis under acidic conditions, forming amides or nitriles .

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents; track half-lives using GC-MS. Chlorophenyl groups may generate chlorinated byproducts requiring ecotoxicity assessment .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GABAₐ) using AMBER or GROMACS. Analyze hydrogen bonds between the methanamine group and Asp/Glu residues.

- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP inhibition, and toxicity. Tetrazoles often show moderate hepatic clearance due to polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.